3-Chloroisoquinolin-5-amine
Overview
Description
3-Chloroisoquinolin-5-amine is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂ It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and an amino group at the fifth position of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Reduction of 3-chloro-5-nitroisoquinoline: One common method involves the reduction of 3-chloro-5-nitroisoquinoline. This can be achieved by stirring a solution of 3-chloro-5-nitroisoquinoline in acetic acid with zinc dust at ambient temperature for 2 hours. The mixture is then filtered, and the filtrate is concentrated under reduced pressure.
Hydrogenation: Another method involves hydrogenation of 3-chloro-5-nitroisoquinoline in the presence of water-wet Raney nickel catalyst in tetrahydrofuran at 40°C for 15 minutes.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality and scalability.
Types of Reactions:
Reduction: As mentioned, this compound can be synthesized via the reduction of 3-chloro-5-nitroisoquinoline using zinc dust or hydrogenation with Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Zinc Dust and Acetic Acid: Used for the reduction of nitro groups to amines.
Raney Nickel and Hydrogen: Employed for catalytic hydrogenation reactions.
Triethylamine and Di-tert-butyl Dicarbonate: Used for protecting group chemistry, where the amino group can be protected to facilitate further synthetic transformations.
Major Products Formed:
- The primary product of these reactions is this compound itself. further derivatization can lead to a variety of substituted isoquinolines, depending on the nucleophiles and reaction conditions used.
Scientific Research Applications
3-Chloroisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential in modulating biological pathways.
Medicine: Research into its derivatives has indicated potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-chloroisoquinolin-5-amine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chlorine and amino groups on the isoquinoline ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
3-Bromoisoquinolin-5-amine: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinolin-5-amine: Contains a fluorine atom at the third position.
3-Iodoisoquinolin-5-amine: Features an iodine atom at the third position.
Uniqueness:
- The presence of a chlorine atom in 3-chloroisoquinolin-5-amine imparts unique electronic and steric properties compared to its halogenated analogs. Chlorine’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets differently than bromine, fluorine, or iodine. This makes this compound a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
3-chloroisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587806 | |
Record name | 3-Chloroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58142-49-7 | |
Record name | 3-Chloroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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